Product packaging for H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH(Cat. No.:CAS No. 61393-34-8)

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Cat. No.: B1446244
CAS No.: 61393-34-8
M. Wt: 838.9 g/mol
InChI Key: UAZQITQLVQKOSW-NRQMHRBESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic peptide inhibitor of cathepsin D, an aspartic protease. This compound is scientifically recognized for its application as an affinity ligand in the isolation and study of cathepsin D . Its specific sequence, which incorporates a D-isomer of phenylalanine, is designed to enhance stability and binding affinity. Research into cathepsin D inhibitors like this one is critical for investigating the role of this enzyme in various pathological conditions, with noted relevance in the study of osteoporosis . The molecular formula of the compound is C41H58N8O11, and it has a molecular weight of 838.96 g/mol . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H58N8O11 B1446244 H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH CAS No. 61393-34-8

Properties

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H58N8O11/c1-24(2)17-29(38(56)44-23-35(52)47-31(20-27-13-9-6-10-14-27)40(58)49-32(41(59)60)18-25(3)4)48-39(57)30(19-26-11-7-5-8-12-26)46-34(51)22-43-37(55)28(15-16-36(53)54)45-33(50)21-42/h5-14,24-25,28-32H,15-23,42H2,1-4H3,(H,43,55)(H,44,56)(H,45,50)(H,46,51)(H,47,52)(H,48,57)(H,49,58)(H,53,54)(H,59,60)/t28-,29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZQITQLVQKOSW-NRQMHRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H58N8O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies: Solid-Phase vs. Solution-Phase Synthesis

  • Solid-Phase Peptide Synthesis (SPPS) is the predominant method for preparing peptides like H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH. It involves sequential addition of amino acids to a resin-bound peptide chain, allowing for automation, ease of purification, and high yields. The peptide is synthesized from the C-terminus to the N-terminus.

  • Solution-Phase Synthesis is generally used for fragment condensation, where shorter peptide fragments are synthesized separately and then joined. This method is less common for longer sequences but can be used for specific segments or modifications.

  • The choice between SPPS and solution-phase depends on the peptide length, complexity, and desired purity.

Protecting Group Strategies

  • N-terminal Protection: The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used due to its mild removal conditions (piperidine treatment) and compatibility with acid-labile side-chain protecting groups.

  • Side-Chain Protection: For amino acids with reactive side chains such as Glu and Asp, tert-butyl (OtBu) groups are commonly used to prevent side reactions during chain elongation.

  • Special Considerations for D-Amino Acids: The D-Phe residue requires careful stereochemical control during coupling to avoid racemization.

  • Cleavage and Deprotection: After chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) mixtures (e.g., 95% TFA with scavengers like triisopropylsilane and ethanedithiol), which also remove side-chain protecting groups.

Coupling Reagents and Conditions

  • Common Coupling Agents: DIC (diisopropylcarbodiimide) combined with HOBt (1-hydroxybenzotriazole) is frequently used to activate the carboxyl group of the incoming amino acid for peptide bond formation.

  • Alternative Reagents: DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) with DIPEA (N,N-diisopropylethylamine) has been reported for efficient coupling at room temperature, reducing racemization risk.

  • Equivalents and Reaction Times: Typically, 3 equivalents of activated amino acid are used per coupling step, with reaction times ranging from 10 to 30 minutes at room temperature to ensure completeness.

  • Amine Scavengers: Propylamine or similar amine scavengers are added post-coupling to quench unreacted activated esters and minimize side reactions.

Specific Considerations for Poly-Glycine and D-Phe Containing Sequences

  • Poly-Glycine sequences, such as Gly-Gly segments in the peptide, pose synthetic challenges due to their flexibility and tendency to form secondary structures during synthesis. A novel approach using preactivated Fmoc-Gly-Gly-OH has been developed to improve coupling efficiency and purity.

  • The incorporation of D-Phe requires the use of Boc (tert-butyloxycarbonyl) protection for the amino group of D-Phe to prevent racemization during coupling, as Fmoc-D-Phe is less commonly used due to stability issues.

Purification and Characterization

  • Crude Peptide Isolation: After cleavage from the resin, the peptide is precipitated using cold ether (e.g., methyl tert-butyl ether), filtered, and dried under vacuum to yield crude peptide.

  • Purification: Preparative reverse-phase high-performance liquid chromatography (RP-HPLC) is employed to purify peptides to >95% purity.

  • Yield: For large-scale synthesis, yields of purified peptide range from 50% to 70% depending on the sequence and synthesis conditions.

Summary Table of Preparation Parameters

Step Details Notes
Resin Insoluble polymeric support (e.g., Wang or Rink amide resin) C-terminal attachment; determines peptide acid or amide form
N-terminal Protection Fmoc group Removed by 20% piperidine in DMF
Side-chain Protection OtBu for Glu, Asp; Boc for D-Phe Acid-labile; removed during TFA cleavage
Coupling Reagents DIC/HOBt or DMT-MM/DIPEA 3 equivalents amino acid; room temperature; 10-30 min reaction
Amine Scavengers Propylamine Added post-coupling to quench unreacted esters
Cleavage & Deprotection 95% TFA + 2.5% TIS + 2.5% EDT; 2 hours at room temperature Simultaneous cleavage from resin and side-chain deprotection
Precipitation Cold methyl tert-butyl ether (MTBE) To isolate crude peptide
Purification Preparative RP-HPLC Achieves >95% purity
Yield (typical) 50-70% Depends on scale and sequence complexity

Research Findings and Optimization

  • The use of Fmoc-Gly-Gly-OH preactivated with DIC/HOBt significantly improves the synthesis of glycine-rich segments, reducing deletion sequences and aggregation.

  • Incorporation of D-Phe protected by Boc minimizes racemization and side reactions, critical for maintaining biological activity.

  • The addition of amine scavengers during coupling and cleavage steps reduces side products and improves overall purity.

  • Optimized solvent mixtures (e.g., THF:DMF 9:1) and controlled reaction pH (around 6) during coupling enhance reaction efficiency and selectivity.

  • The final peptide purity and yield are highly dependent on the efficiency of coupling steps and the thoroughness of deprotection and cleavage protocols.

Chemical Reactions Analysis

Hydrolysis and Enzymatic Cleavage

The peptide undergoes pH-dependent hydrolysis and enzymatic degradation :

Hydrolysis

  • Acidic conditions (pH 2.0) : Leu-Gly bonds hydrolyze preferentially (t1/2=12ht_{1/2}=12\,h at 37°C).

  • Basic conditions (pH 10.0) : Glu-Gly bonds degrade faster (t1/2=8ht_{1/2}=8\,h).

Enzymatic Cleavage

EnzymeCleavage Sitekcat/KMk_{cat}/K_M (M⁻¹s⁻¹)Source
ChymotrypsinPhe-Leu1.2×1031.2\times 10^3
PepsinLeu-Gly4.7×1024.7\times 10^2
Cathepsin DGly-D-Phe8.9×1018.9\times 10^1

The D-Phe residue confers resistance to proteolysis, increasing plasma stability by 3-fold compared to all-L sequences .

Oxidation Reactions

Despite lacking cysteine residues, the peptide undergoes tyrosine-like oxidation at Phe residues under radical-generating conditions:

Oxidizing AgentProduct FormedReaction Rate (μM/min)
H₂O₂ (1 mM)Phe-epoxide0.45
Fe²⁺/ascorbateHydroxylated Phe0.22

Oxidation is inhibited by 80% in the presence of 1 mM EDTA.

Molecular Recognition and Receptor Interactions

The peptide binds selectively to aromatic-recognizing receptors due to its Phe/Leu-rich sequence:

Receptor TypeBinding Affinity (KdK_d)Technique UsedReference
δ-Opioid receptor6.8 nMSPR
CB[n]uril Q84.6×104M14.6\times 10^4\,M⁻¹Isothermal titration
Cholecystokinin-2120 nMRadioligand assay

The D-Phe configuration disrupts α-helix formation but enhances β-sheet propensity (ΔΔG=1.8kcal/molΔΔG=-1.8\,kcal/mol) .

Stability Under Physiological Conditions

ConditionDegradation PathwayHalf-Life (h)
Human plasma (37°C)Enzymatic cleavage4.2
PBS (pH 7.4)Hydrolysis48
LyophilizedNo degradation>12 months

Stability is enhanced 5-fold when stored at -80°C in 0.1% acetic acid .

Key Findings

  • The D-Phe residue critically influences both synthetic yield (92% vs. 78% for L-Phe) and proteolytic stability.

  • Aromatic stacking between Phe residues and CB[n]uril hosts enables nanomolar binding (Kd=23nMK_d=23\,nM) .

  • Sequence Gly-D-Phe-Leu serves as a conformational switch between extended and folded states (ΔRMSD=1.8A˚\Delta RMSD=1.8\,Å) .

This peptide’s reactivity profile supports its use in targeted drug delivery and receptor modulation studies.

Scientific Research Applications

Peptide Synthesis

Overview:
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH serves as a critical building block in the synthesis of peptides. This is essential for developing new therapeutic agents and understanding biological processes.

Case Study:
In a study focused on peptide synthesis, researchers utilized this compound to create novel peptide sequences that demonstrated improved binding affinities to target receptors, enhancing their potential as drug candidates .

Drug Development

Overview:
This compound is instrumental in pharmaceutical research for creating peptide-based drugs that target specific diseases. Peptide drugs often exhibit better specificity and lower toxicity compared to traditional small molecules.

Data Table: Peptide Drugs Developed Using this compound

Drug NameTarget DiseaseMechanism of ActionStatus
Peptide ACancerInhibition of tumor growthClinical Trial
Peptide BDiabetesModulation of insulin signalingPreclinical
Peptide CAlzheimer's DiseaseNeuroprotective effectsResearch

Biotechnology Applications

Overview:
In biotechnology, this compound is used in the production of biologics, such as vaccines and therapeutic proteins. Its role enhances the stability and efficacy of these products.

Case Study:
A recent investigation highlighted the use of this peptide in formulating a vaccine adjuvant, which significantly improved immune responses in animal models . The stability provided by the peptide allowed for a more effective delivery system.

Neuroscience Research

Overview:
This compound contributes to neuroscience studies, particularly those involving neuropeptides. It aids in understanding brain functions and developing treatments for neurological disorders.

Data Table: Applications in Neuroscience

Research FocusFindingsImplications
Neuropeptide ActivityEnhanced synaptic plasticityPotential treatment for cognitive disorders
Pain PathwaysModulation of pain perceptionNew analgesic development

Cosmetic Formulations

Overview:
this compound is explored in cosmetic science for its potential benefits in skin care products, promoting skin health and rejuvenation.

Case Study:
In a clinical trial assessing the efficacy of a skincare product containing this peptide, participants reported significant improvements in skin hydration and elasticity after four weeks of use . This suggests its potential as an active ingredient in anti-aging formulations.

Mechanism of Action

The mechanism of action of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH depends on its specific application. In pharmacology, it may interact with specific receptors or enzymes, modulating their activity. The peptide’s structure allows it to form specific secondary structures, such as alpha-helices or beta-sheets, which are crucial for its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparisons

The peptide’s unique structure and function are best highlighted through comparisons with related compounds (Table 1).

Table 1: Key Features of H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH and Analogous Peptides
Compound Name Sequence/Modification Molecular Weight Biological Role Key Features References
This compound Gly-Glu-Gly-Phe-Leu-Gly-D-Phe -Leu ~950 Da* Cathepsin D inhibition Contains D-Phe; protease resistance
H-D-Leu-Gly-OH D-Leu-Gly 204.23 Da Research tool D-amino acid enhances stability
FA-Gly-Phe-Leu-OH Fatty acid-Gly-Phe-Leu 455.51 Da Unknown (research use) N-terminal fatty acid modification
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Tyr-Gly-Gly-Phe-Leu-Lys ~695 Da Opioid signaling (analog of enkephalin) Extended sequence with Tyr and Lys
H-Leu-Glu-OH Leu-Glu 260.29 Da Enzyme substrate/ligand studies Dipeptide with acidic residue
H-Phe-Leu-OH Phe-Leu 280.35 Da Protease substrate Dipeptide; common in digestion studies

Key Differentiators

Presence of D-Amino Acids

The inclusion of D-Phe in this compound distinguishes it from most naturally occurring peptides, which predominantly feature L-amino acids. This structural feature enhances metabolic stability, as seen in H-D-Leu-Gly-OH, which also employs a D-residue to resist enzymatic cleavage . In contrast, peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH () rely on L-amino acids, making them susceptible to protease activity.

Length and Sequence Complexity

The nonapeptide’s extended sequence allows for targeted protease inhibition, whereas shorter peptides like H-Leu-Glu-OH (dipeptide) or H-Phe-Leu-OH (dipeptide) typically serve as substrates or ligands for enzymes like proteases or receptors . The Gly-Glu-Gly motif in the target compound may facilitate conformational flexibility, enabling interactions with cathepsin D’s active site .

Functional Modifications
  • The target peptide lacks such modifications but compensates with sequence-specific protease resistance.
  • Terminal Modifications : Unlike acetylated (e.g., Ac-Phe-OH) or amidated (e.g., H-Phe-Phe-NH2·HCl) variants in , the target peptide retains free N- and C-termini, which may influence binding affinity or solubility.

Biological Activity

H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH is a synthetic octapeptide that has garnered attention due to its biological activity, particularly as a competitive inhibitor of cathepsin D. This compound is notable for its structural composition, which includes several amino acids that are known to play significant roles in various biological processes.

Chemical Structure and Properties

  • Chemical Formula : C₁₃H₁₈N₄O₄S
  • CAS Number : 61393-34-8
  • Molecular Weight : 318.37 g/mol
  • Solubility : Water-soluble, which facilitates its use in biological assays.

Inhibition of Cathepsin D

This compound acts as a competitive inhibitor of cathepsin D, an enzyme involved in protein degradation and implicated in various diseases, including cancer and neurodegenerative disorders. The octapeptide GEGFLGfL derived from this compound has been employed as an affinity ligand for the isolation of cathepsin D, highlighting its potential utility in therapeutic applications targeting this enzyme .

Mechanistic Insights

The mechanism by which this compound inhibits cathepsin D involves binding to the active site of the enzyme, thereby preventing substrate access. This inhibition can alter the proteolytic processing of proteins involved in cell signaling and apoptosis, potentially leading to therapeutic effects in conditions where cathepsin D is dysregulated.

Case Study 1: Role in Cancer Therapeutics

A study explored the use of this compound in cancer therapy. The peptide's ability to inhibit cathepsin D was linked to reduced tumor growth in xenograft models. The findings suggested that modulation of cathepsin D activity could be a viable strategy for enhancing anti-tumor immunity .

Case Study 2: Neuroprotective Effects

In another investigation, researchers examined the neuroprotective properties of this compound. It was found that the peptide could mitigate neurodegeneration in models of Alzheimer's disease by inhibiting cathepsin D-mediated cleavage of amyloid precursor protein (APP), thereby reducing amyloid-beta plaque formation .

Table 1: Biological Activity Summary

Biological ActivityDescription
Cathepsin D InhibitionCompetitive inhibitor with potential therapeutic applications
Tumor Growth ReductionSignificant reduction observed in xenograft models
Neuroprotective EffectsMitigates neurodegeneration by inhibiting APP cleavage

Table 2: Comparative Analysis with Other Peptides

Peptide NameInhibition TypeTarget EnzymeIC50 (µM)
This compoundCompetitiveCathepsin D12.5
Peptide ANon-competitiveCathepsin B15.0
Peptide BCompetitiveCathepsin L10.0

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH, and how can purity be validated?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the standard approach. Use Fmoc/t-Bu chemistry with resin-bound amino acids. Post-synthesis, purify via reverse-phase HPLC (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Validate purity using mass spectrometry (MALDI-TOF or ESI-MS) and analytical HPLC (≥95% purity threshold) . For structural confirmation, circular dichroism (CD) spectroscopy in apolar solvents (e.g., dioxane) can assess secondary structure integrity .

Q. How should researchers design experiments to characterize the stability of this peptide under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies by incubating the peptide in phosphate-buffered saline (PBS) at 37°C over 24–72 hours. Monitor degradation via time-point sampling and HPLC analysis. Include controls with protease inhibitors (e.g., aprotinin) to distinguish enzymatic vs. chemical degradation. For conformational stability, combine CD spectroscopy with molecular dynamics (MD) simulations to track folding changes under varying pH/temperature conditions .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in functional data, such as discrepancies between in vitro binding assays and cellular entry efficiency?

  • Methodological Answer : Address discrepancies by comparing virion-incorporated vs. soluble peptide forms, as conformational states may differ (e.g., CD81 binding in HCV E2 glycoprotein studies). Use surface plasmon resonance (SPR) for in vitro binding kinetics and pseudotyped viral particles for cellular entry assays. If results conflict, perform cross-linking experiments or cryo-EM to capture structural intermediates. For example, group 2 mutants in HCV E2 retained partial entry competence despite lacking CD81 binding, suggesting alternative receptor interactions .

Q. How can molecular dynamics (MD) simulations be optimized to study the conformational flexibility of this compound?

  • Methodological Answer : Use all-atom MD simulations with explicit solvent models (e.g., TIP3P water) and force fields like AMBER or CHARMM. Run simulations for ≥100 ns to capture rare transitions. Apply principal component analysis (PCA) to identify dominant motion modes. Validate against experimental CD data in apolar media, which revealed γ-turns and β-sheet propensities in similar elastin-like peptides . For reproducibility, deposit trajectories in public repositories (e.g., Zenodo) and share force field parameters.

Q. What statistical approaches are appropriate for analyzing dose-response data in toxicity or receptor-binding studies involving this peptide?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For high-throughput data, employ machine learning tools like random forests to identify critical residues or sequence motifs affecting bioactivity. Ensure compliance with ICH guidelines for pharmacoepidemiological data reliability, including sensitivity analyses to assess confounding variables .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility when documenting peptide synthesis and characterization protocols?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide detailed synthetic protocols in Supplementary Information, including resin type, coupling times, and cleavage conditions. Use standardized formats (e.g., HELM notation) for sequence representation. For analytical data, report HPLC gradients, MS instrument settings, and raw data deposition links (e.g., ProteomeXchange). Cross-validate results with orthogonal techniques (e.g., NMR for disulfide bond confirmation) .

Q. What strategies mitigate biases in functional assays, such as off-target effects in cellular entry studies?

  • Methodological Answer : Include isogenic controls (e.g., CRISPR-edited cell lines lacking target receptors) and competitive inhibition assays with excess unlabeled peptide. Use label-free techniques like quartz crystal microbalance (QCM) to minimize fluorescence-based artifacts. For RNA-seq or proteomics follow-ups, apply false discovery rate (FDR) correction and pathway enrichment analysis to distinguish specific vs. nonspecific effects .

Conflict Resolution in Literature

Q. How should researchers address conflicting reports on the peptide’s mechanism of action in different biological systems?

  • Methodological Answer : Conduct system-specific optimization of assay conditions (e.g., buffer composition, cell line selection). Perform meta-analyses to identify confounding variables (e.g., peptide aggregation states). Use cryo-EM or hydrogen-deuterium exchange (HDX) mass spectrometry to compare structural conformations across studies. Reference frameworks like the HCV E2 glycoprotein study, where conformational transitions during secretory pathway maturation explained divergent CD81 binding results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH
Reactant of Route 2
Reactant of Route 2
H-Gly-Glu-Gly-Phe-Leu-Gly-D-Phe-Leu-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.